6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound with significant biochemical relevance. It has the molecular formula CHBrFN and a molecular weight of approximately 248.03 g/mol. This compound is characterized by its unique structure, which includes a bromine atom and a difluoromethyl group attached to a triazolo-pyridine framework. Its CAS number is 1428532-79-9, indicating its identification in chemical databases.
This compound belongs to the class of triazolo-pyridines, which are known for their diverse biological activities. The triazolo-pyridine derivatives have been explored for their potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
The synthesis of 6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of 6-bromo-1,2,4-triazolo[4,3-a]pyridine with difluoromethylating agents. Common methods include:
For large-scale production, the synthetic routes can be optimized using continuous flow reactors and automated synthesis platforms. These methods enhance yield and efficiency while maintaining product quality.
6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can participate in various chemical reactions:
For substitution reactions, common reagents include:
In oxidation reactions, potassium permanganate (KMnO) or hydrogen peroxide (HO) can be used as oxidizing agents.
The products formed from these reactions depend on the specific nucleophile used. For instance, substituting with an amine yields an amino derivative of the original compound.
The mechanism of action for 6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with various biological targets. The compound has been shown to bind with specific enzymes and proteins:
6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has several notable applications in scientific research:
Difluoromethylation is typically performed early in the synthesis to minimize side reactions. The predominant route involves cyclocondensation of 2-hydrazinylpyridines with difluoroacetic acid derivatives:
Table 1: Difluoromethylation Reagent Comparison
Reagent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
Ethyl difluoroacetate | H₂SO₄ | 100 | 92 | ≥97 |
TMSCF₃ | CuI/DBU | 120 | 78 | ≥95 |
Difluoroacetamide | P₂O₅ | 140 | 70 | ≥90 |
NCS-mediated cyclization resolves challenges in forming the triazole ring adjacent to pyridine:
The C6-bromine substituent enables diverse C–C/C–N bond formations via Pd catalysis:
Table 2: Bromine Substitution Reactions
Reaction Type | Catalyst System | Reagents | Yield Range (%) | Key Applications |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄/Cs₂CO₃ | Arylboronic acids | 75-88 | Biaryl pharmacophores |
Buchwald Amination | Pd₂(dba)₃/XPhos/KOtBu | Secondary amines | 85-92 | Neurological drug scaffolds |
Cyanation | Pd(OAc)₂/Zn(CN)₂ | Zn(CN)₂ | 68-75 | Tetrazole precursors |
Batch process limitations (exothermicity in cyclization, inconsistent mixing in difluoromethylation) are overcome via continuous flow:- Two-stage reactor design:1. Stage 1 (Cyclization): A coiled tube reactor (PFA, 10 mL volume) at 150°C/20 bar processes the hydrazide intermediate with POCl₃ (residence time: 5 min).2. Stage 2 (Quenching): In-line mixer introduces aqueous NaHCO₃ to neutralize POCl₃, minimizing hydrolysis byproducts [2] [10].- Throughput: 1.2 kg/day output with ≥98% purity (HPLC), surpassing batch yield consistency by 12% [6] [10].- Safety advantage: Containing <5 g of intermediates/reactants at any time reduces thermal runaway risks.
Electrochemical methods provide a sustainable alternative to transition metal catalysis:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: